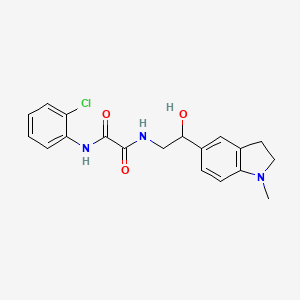

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide

説明

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 2-chlorophenyl group at the N1 position and a hydroxyl-substituted 1-methylindolin-5-yl ethyl moiety at the N2 position. The 2-chlorophenyl group may enhance lipophilicity and binding affinity to hydrophobic pockets, while the indoline moiety could contribute to interactions with aromatic or heterocyclic receptors.

特性

IUPAC Name |

N'-(2-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3/c1-23-9-8-12-10-13(6-7-16(12)23)17(24)11-21-18(25)19(26)22-15-5-3-2-4-14(15)20/h2-7,10,17,24H,8-9,11H2,1H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYAGTQCGYMSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic organic compound belonging to the class of oxalamides. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the modulation of enzyme activities and receptor interactions. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is C19H21ClN2O3, with a molecular weight of approximately 364.84 g/mol. Its structure includes a chlorophenyl group and an indoline moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClN2O3 |

| Molecular Weight | 364.84 g/mol |

| CAS Number | 82978-00-5 |

The biological activity of N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of hydroxyl and amide functional groups allows for hydrogen bonding, which facilitates binding to target sites. This interaction can modulate various biological pathways, potentially leading to therapeutic effects.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Research Findings

Recent studies have highlighted the biological significance of this compound:

-

Antiproliferative Activity : In vitro studies demonstrated that N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide exhibits antiproliferative effects on various cancer cell lines, indicating its potential as an anticancer agent.

- Case Study : A study involving breast cancer cell lines reported a reduction in cell viability upon treatment with this compound, suggesting its role in inhibiting cancer cell growth.

-

Neuroprotective Effects : Preliminary research indicates that the compound may provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Case Study : In models of neurodegeneration, treatment with N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide resulted in decreased markers of inflammation and apoptosis.

Applications

Given its promising biological activity, N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide holds potential applications in:

- Pharmaceutical Development : As a lead compound for developing new drugs targeting cancer and neurodegenerative diseases.

- Research Tool : For studying enzyme kinetics and receptor-ligand interactions in biochemical research.

類似化合物との比較

Structural Implications :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-chlorophenyl group (electron-withdrawing) contrasts with the methoxybenzyl groups (electron-donating) in S336 and related compounds, which may alter electronic properties and receptor binding .

Pharmacological and Metabolic Profiles

Metabolism and Stability

- S336 and Related Oxalamides : Rapid metabolism in rat hepatocytes occurs without amide bond hydrolysis, indicating metabolic pathways involving side-chain modifications rather than core structure degradation .

- Target Compound : The hydroxyl group at the N2 position may increase susceptibility to phase II metabolism (e.g., glucuronidation), unlike S336’s pyridine group, which likely undergoes oxidative metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。